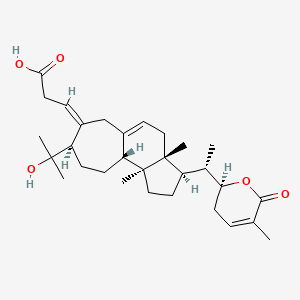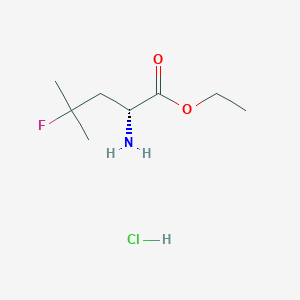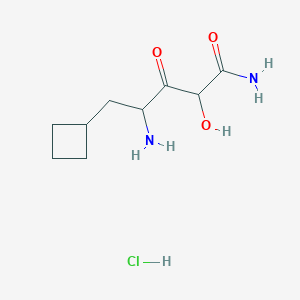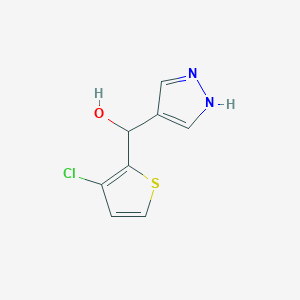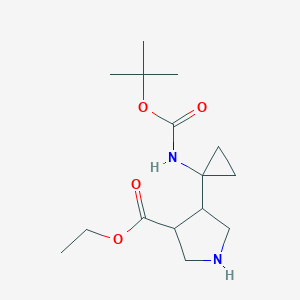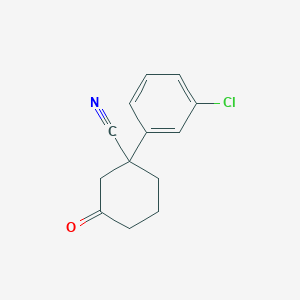
1-(3-Chlorophenyl)-3-oxocyclohexanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-oxocyclohexanecarbonitrile is an organic compound characterized by the presence of a chlorophenyl group attached to a cyclohexane ring, which also contains a ketone and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-oxocyclohexanecarbonitrile typically involves the reaction of 3-chlorobenzaldehyde with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and automated processes can further enhance the scalability and cost-effectiveness of the production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chlorophenyl)-3-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(3-chlorophenyl)-3-hydroxycyclohexanecarbonitrile.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-3-oxocyclohexanecarbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(3-Chlorophenyl)-3-oxocyclohexanecarbonitrile exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-Chloromethcathinone: This compound shares the chlorophenyl group but differs in its overall structure and properties.
1-(3-Chlorophenyl)piperazine: Another compound with a chlorophenyl group, used in different applications.
Uniqueness: 1-(3-Chlorophenyl)-3-oxocyclohexanecarbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C13H12ClNO |
|---|---|
Peso molecular |
233.69 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H12ClNO/c14-11-4-1-3-10(7-11)13(9-15)6-2-5-12(16)8-13/h1,3-4,7H,2,5-6,8H2 |
Clave InChI |
WAQNWLWEURIIOA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CC(C1)(C#N)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




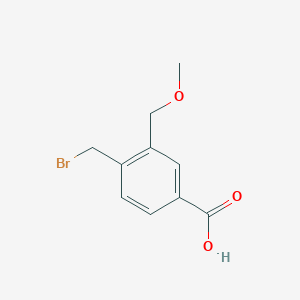
![4-[1-(4-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13090628.png)
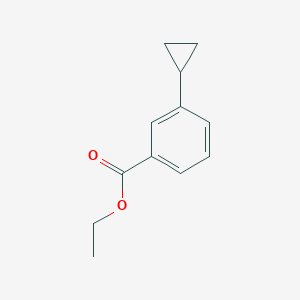

![(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoate](/img/structure/B13090647.png)
![5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B13090653.png)
